molecular formula C16H14N2O4 B14463530 Propanoyl 4-phenyldiazenylbenzenecarboperoxoate CAS No. 65767-38-6

Propanoyl 4-phenyldiazenylbenzenecarboperoxoate

Cat. No.: B14463530
CAS No.: 65767-38-6
M. Wt: 298.29 g/mol
InChI Key: JPGSNFAGOFXTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is an organic compound with a complex structure that includes both aromatic and peroxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoyl 4-phenyldiazenylbenzenecarboperoxoate typically involves a multi-step process. One common method starts with the Friedel-Crafts acylation of benzene using propanoyl chloride and an aluminum chloride catalyst to introduce the propanoyl group . This is followed by the diazotization of aniline to form the diazonium salt, which is then coupled with the acylated benzene derivative to form the phenyldiazenyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

Propanoyl 4-phenyldiazenylbenzenecarboperoxoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of oxidized organic compounds.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of propanoyl 4-phenyldiazenylbenzenecarboperoxoate involves its interaction with molecular targets through its functional groups. The peroxo group can generate reactive oxygen species (ROS), leading to oxidative stress in biological systems . The diazenyl group can interact with nucleophiles, leading to the formation of covalent bonds with biological macromolecules . These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoyl 4-phenyldiazenylbenzenecarboperoxoate is unique due to the presence of all three functional groups (propanoyl, diazenyl, and peroxo) in a single molecule. This combination of functional groups imparts unique chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

CAS No.

65767-38-6

Molecular Formula

C16H14N2O4

Molecular Weight

298.29 g/mol

IUPAC Name

propanoyl 4-phenyldiazenylbenzenecarboperoxoate

InChI

InChI=1S/C16H14N2O4/c1-2-15(19)21-22-16(20)12-8-10-14(11-9-12)18-17-13-6-4-3-5-7-13/h3-11H,2H2,1H3

InChI Key

JPGSNFAGOFXTLO-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OOC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.